molecular formula C18H16Cl2O6 B12560143 Bis[2-(2-chlorophenoxy)ethyl] ethanedioate CAS No. 143414-18-0

Bis[2-(2-chlorophenoxy)ethyl] ethanedioate

Cat. No.: B12560143
CAS No.: 143414-18-0
M. Wt: 399.2 g/mol
InChI Key: QTRRHTOIDCZBOH-UHFFFAOYSA-N
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Description

Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is an organic compound with the molecular formula C16H14Cl2O6 It is a diester of ethanedioic acid (oxalic acid) and 2-(2-chlorophenoxy)ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate typically involves the esterification of ethanedioic acid with 2-(2-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-chlorophenoxy)ethyl] ethanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-(2-chlorophenoxy)ethanol.

    Substitution Reactions: The chlorine atoms in the phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.

Major Products Formed

    Hydrolysis: Ethanedioic acid and 2-(2-chlorophenoxy)ethanol.

    Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.

    Oxidation: Oxidized phenoxy derivatives, such as quinones.

Scientific Research Applications

Bis[2-(2-chlorophenoxy)ethyl] ethanedioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(2-chloroethoxy)ethyl] ether
  • Bis[2-(2-chloroethoxy)ethyl] ethanedioate
  • Bis[2-(2-methoxyethoxy)ethyl] ethanedioate

Uniqueness

Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is unique due to the presence of the chlorophenoxy groups, which impart specific chemical and biological properties. These groups can participate in various reactions and interactions, making the compound versatile for different applications.

Properties

CAS No.

143414-18-0

Molecular Formula

C18H16Cl2O6

Molecular Weight

399.2 g/mol

IUPAC Name

bis[2-(2-chlorophenoxy)ethyl] oxalate

InChI

InChI=1S/C18H16Cl2O6/c19-13-5-1-3-7-15(13)23-9-11-25-17(21)18(22)26-12-10-24-16-8-4-2-6-14(16)20/h1-8H,9-12H2

InChI Key

QTRRHTOIDCZBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCOC(=O)C(=O)OCCOC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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